1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
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Overview
Description
1-[4-(4-Nitrobenzyl)piperazino]-2-phenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and piperazine.
Formation of the Phenyl Ethanone Moiety: The phenyl ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Nitrobenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction of the Nitro Group: 1-[4-(4-Aminobenzyl)piperazino]-2-phenyl-1-ethanone.
Reduction of the Carbonyl Group: 1-[4-(4-Nitrobenzyl)piperazino]-2-phenyl-1-ethanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Nitrobenzyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives may exhibit biological activity and can be studied for potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrobenzyl)piperazino]-2-phenyl-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-Methyl-4-(4-nitrobenzyl)piperazine: Similar structure but with a methyl group instead of the phenyl ethanone moiety.
1-Benzyl-4-(4-nitrobenzyl)piperazine: Similar structure but with a benzyl group instead of the phenyl ethanone moiety.
Uniqueness: 1-[4-(4-Nitrobenzyl)piperazino]-2-phenyl-1-ethanone is unique due to the presence of both the nitrobenzyl and phenyl ethanone groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives.
Properties
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRGRPUYOZPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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